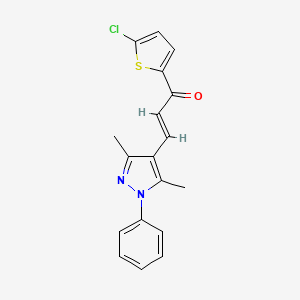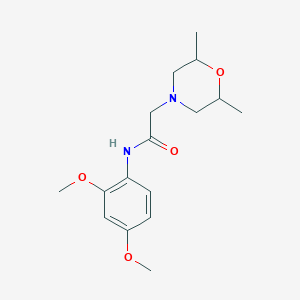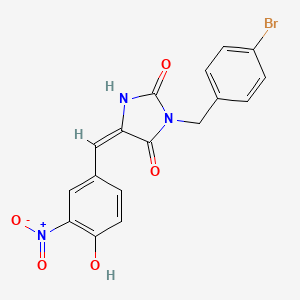
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as BHA-TZB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have suggested that it has antioxidant properties, which may help to protect cells from oxidative damage. N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in laboratory experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the investigation of its potential applications in combination with other anticancer agents. Another area of research is the development of new formulations of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the condensation of 5-sec-butyl-2-hydroxybenzaldehyde with 4H-1,2,4-triazole-3-amine, followed by the reaction with 3-bromobenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is the investigation of its anticancer properties. Studies have shown that N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide exhibits potent anticancer activity against a wide range of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-13(2)14-7-8-18(24)17(10-14)22-19(25)15-5-4-6-16(9-15)23-11-20-21-12-23/h4-13,24H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINRFIMGCBWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330996.png)
![3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B5331001.png)
![2-[2-(3-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5331012.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5331020.png)
![2-(1H-pyrazol-4-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5331023.png)

![2,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5331035.png)

![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)

![2-methyl-1-[2-(4-morpholinyl)-6-nitro-2H-chromen-3-yl]-1-propanone](/img/structure/B5331070.png)